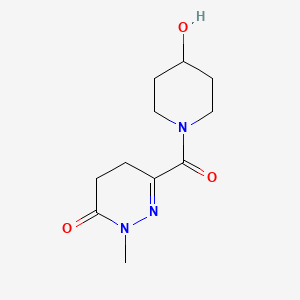
Ethyl 5-(chlorosulfonyl)-2-methylbenzoate
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable 2-methylbenzoic acid derivative with chlorosulfonic acid to introduce the chlorosulfonyl group, followed by esterification with ethanol to form the ethyl ester .Molecular Structure Analysis
The molecular structure of Ethyl 5-(chlorosulfonyl)-2-methylbenzoate would consist of a benzene ring substituted with a methyl group at the 2-position, a chlorosulfonyl group at the 5-position, and an ethyl ester at the carboxylic acid position .Chemical Reactions Analysis
The chlorosulfonyl group is a good leaving group, so it could potentially undergo nucleophilic substitution reactions. The ester could undergo hydrolysis, transesterification, or reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar ester and chlorosulfonyl groups would likely make this compound more polar and potentially increase its solubility in polar solvents .Aplicaciones Científicas De Investigación
Environmental Fate and Behavior of Parabens
Parabens, including ethyl variants, are used as preservatives in various products. They have been identified as emerging contaminants due to their continuous introduction into the environment. Studies have shown that despite wastewater treatments, parabens remain in low concentrations in effluents and are ubiquitous in surface water and sediments. Chlorinated parabens, more stable and persistent than their parent compounds, have been detected in wastewater and aquatic environments, raising concerns about their toxicity and environmental impact (Haman et al., 2015).
Synthesis of Chemical Entities
Research on the synthesis of various chemical entities, including those related to ethyl 5-(chlorosulfonyl)-2-methylbenzoate, has been conducted to develop treatments for disorders and cancer. For instance, large-scale synthesis methods have been established for chemical entities used in pharmaceutical applications, highlighting the importance of efficient synthesis processes in drug development (Kucerovy et al., 1997).
Pharmacological Properties
Investigations into the pharmacological properties of compounds related to this compound have been conducted. These studies explore the conversion of certain compounds into derivatives with potential pharmacological applications, contributing to the understanding of their therapeutic potential (Chapman et al., 1971).
Solubility and Pharmaceutical Significance
The aqueous solubilities of various compounds, including parabens, have been extensively studied. The research has significant pharmaceutical implications, as understanding solubility behaviors can impact drug formulation and effectiveness. Non-linear van't Hoff solubility temperature plots offer insights into these aspects, aiding in the optimization of pharmaceutical products (Grant et al., 1984).
Human Exposure and Health Impact
Studies have been conducted to assess human exposure to compounds like ethyl paraben and their potential health impacts. This research is particularly relevant in understanding the risk associated with exposure to these compounds through products like personal care items and pharmaceuticals (Ye et al., 2008).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
ethyl 5-chlorosulfonyl-2-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO4S/c1-3-15-10(12)9-6-8(16(11,13)14)5-4-7(9)2/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWBXCYREJOEVOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)S(=O)(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



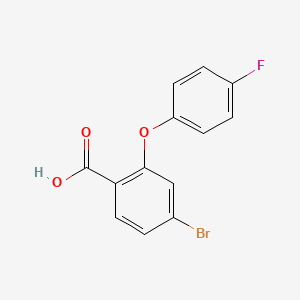

![2-Amino-4-[(4-methylpiperazin-1-yl)methyl]phenol](/img/structure/B1517825.png)
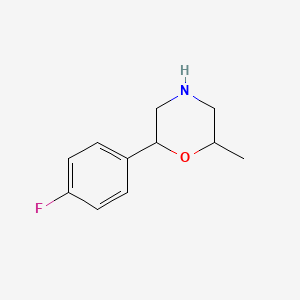
![1-{2-[(5-Chloropyridin-2-yl)(methyl)amino]acetyl}piperidine-3-carboxylic acid](/img/structure/B1517829.png)

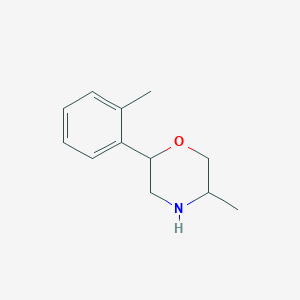
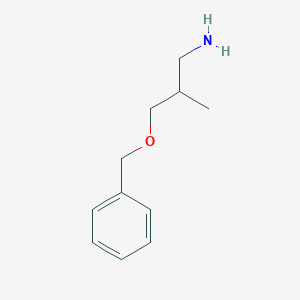

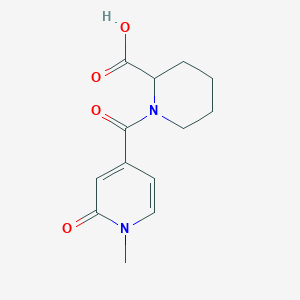

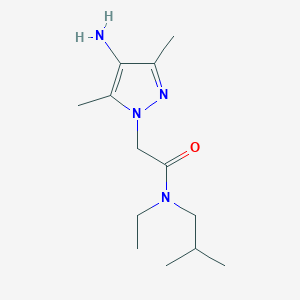
![3-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B1517845.png)
